molecular formula C18H21NO2 B3045030 Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- CAS No. 101564-22-1

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-

Cat. No.: B3045030
CAS No.: 101564-22-1
M. Wt: 283.4 g/mol
InChI Key: TUVVNLCXNREBKH-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- typically involves the reaction of cyclohexanecarboxylic acid with 4-methoxy-1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .

Chemical Reactions Analysis

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides to form different substituted derivatives.

Scientific Research Applications

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- has been extensively studied for its role in drug development. It has shown promising results in preclinical studies, leading to clinical trials in specific disease indications. Additionally, this compound is used in the synthesis of various organic molecules and as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- can be compared with similar compounds such as Cyclohexanecarboxamide, N-(1-naphthyl)-. While both compounds share a similar core structure, the presence of the methoxy group in Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- imparts unique chemical and biological properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets .

Similar compounds include:

  • Cyclohexanecarboxamide, N-(1-naphthyl)-
  • Cyclohexanecarboxamide, N-(2-naphthyl)-
  • Cyclohexanecarboxamide, N-(3-methoxy-1-naphthyl)-

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-12-11-16(14-9-5-6-10-15(14)17)19-18(20)13-7-3-2-4-8-13/h5-6,9-13H,2-4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVVNLCXNREBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144007
Record name Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101564-22-1
Record name Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101564221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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